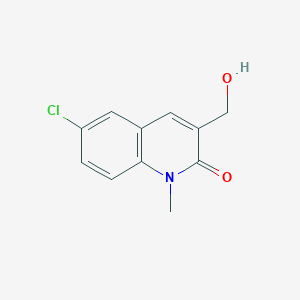

6-chloro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Vue d'ensemble

Description

6-Chloro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, also known as 6-Chloro-3-(HMQ) is a synthetic compound with a wide range of applications in research and industry. This compound has been used in a variety of scientific applications, including as a dye, catalyst, and reagent. It has also been studied for its potential use as a therapeutic agent.

Applications De Recherche Scientifique

Quinolines in Medicinal Chemistry

Quinoline derivatives, such as chloroquine and hydroxychloroquine, have been extensively studied for their therapeutic applications. These compounds have been utilized as antimalarial agents and have shown potential in treating autoimmune disorders due to their immunosuppressive properties. The mechanism of action for these quinolines involves modulating immune system activity, which can be beneficial in diseases characterized by immune hyperactivity, such as systemic lupus erythematosus and rheumatoid arthritis (Taherian et al., 2013).

Quinolines in Analytical and Bioorganic Chemistry

Quinoline derivatives are also significant in analytical chemistry for their chromophoric properties, making them useful in detecting metal ions and anions. The modification of quinoline structures, including the hydroxymethyl group, has been explored to develop more potent drug molecules for various therapeutic targets, such as anticancer, antiviral, and neurodegenerative disorders. The metal chelation properties of these derivatives further enhance their potential in treating diseases associated with metal ion dysregulation (Gupta et al., 2021).

Quinolines in Antioxidant Research

Quinoline compounds have been identified for their antioxidant properties, which are crucial in combating oxidative stress, a contributing factor in many chronic diseases. Research on chlorogenic acid, a phenolic compound, has shown that structurally related quinolines could possess antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties are pivotal in the prevention and treatment of metabolic syndrome and its associated disorders, highlighting the potential health-promoting benefits of quinoline derivatives in dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Quinolines in Environmental Applications

The application of quinoline derivatives extends to environmental science, where they are used in the remediation of organic pollutants. Enzymatic treatments involving quinolines and redox mediators have shown promise in degrading recalcitrant compounds in wastewater, demonstrating the environmental benefits of these compounds in reducing pollution and facilitating cleaner water sources (Husain & Husain, 2007).

Propriétés

IUPAC Name |

6-chloro-3-(hydroxymethyl)-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-13-10-3-2-9(12)5-7(10)4-8(6-14)11(13)15/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGAFNRCPJXXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C=C(C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

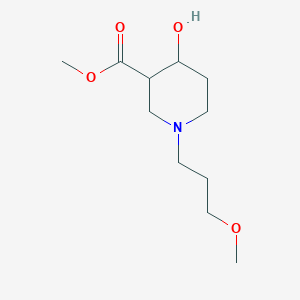

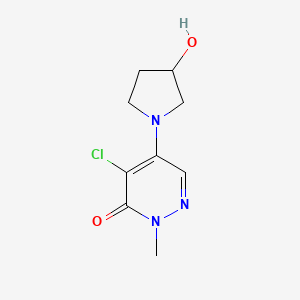

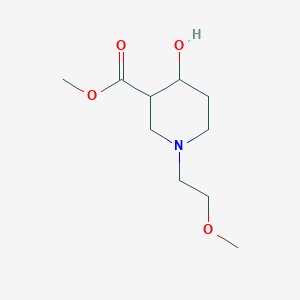

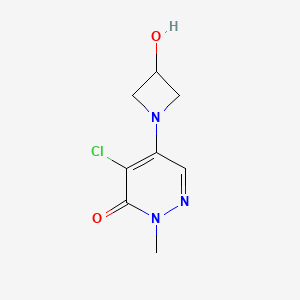

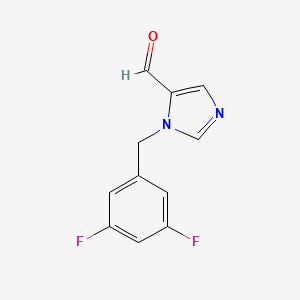

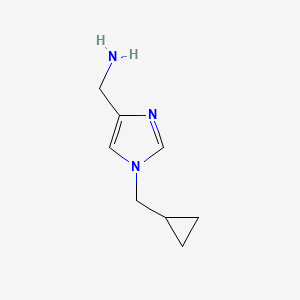

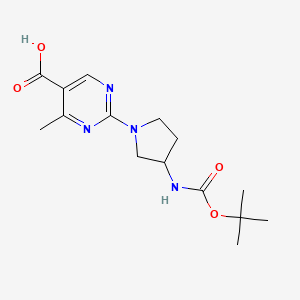

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478597.png)

![5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478598.png)

![6-(2-Methoxyethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478599.png)

![1-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478603.png)

![6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1478614.png)

![6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478620.png)